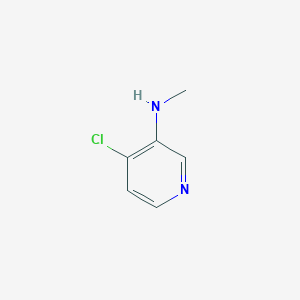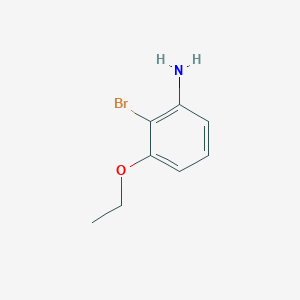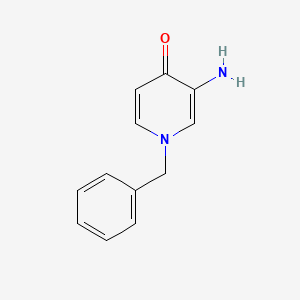![molecular formula C11H15N3O B7974133 2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one](/img/structure/B7974133.png)
2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Detailed synthetic routes are often documented in scientific literature, providing a step-by-step guide for researchers.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves continuous flow processes, advanced reactors, and stringent quality control measures to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group in the molecule with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products. Common reagents include acids, bases, and solvents that facilitate the reaction process.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Wissenschaftliche Forschungsanwendungen
2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The detailed mechanism is often studied using computational modeling and experimental techniques to understand its effects at the molecular level.
Eigenschaften
IUPAC Name |
2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDFOFWTTIZZQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3CCCN=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N3CCCN=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
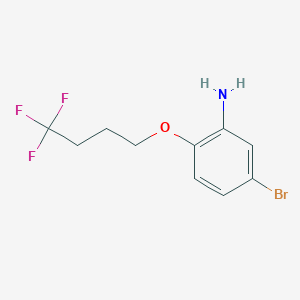
![Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine](/img/structure/B7974060.png)
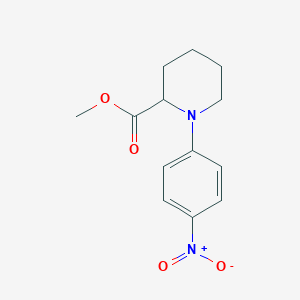

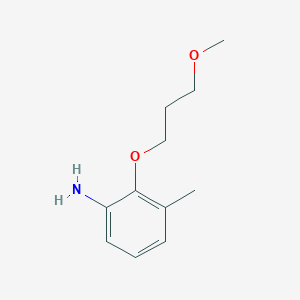
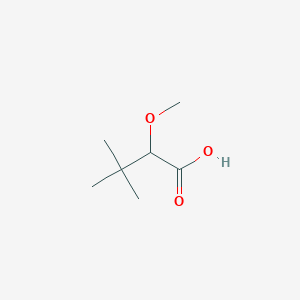
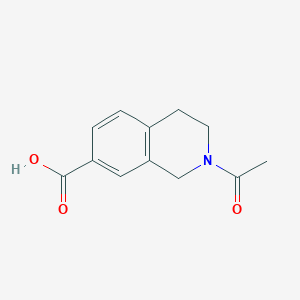
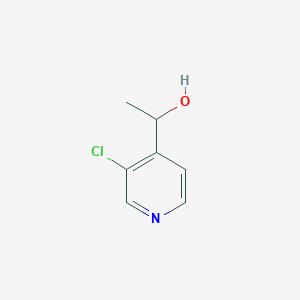
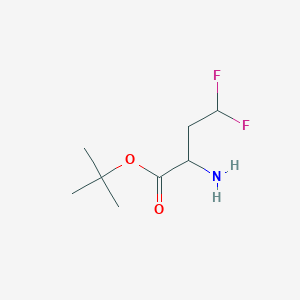
![3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)

